molecular formula C7H4Br2ClF B7880676 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene CAS No. 1160574-79-7

1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

Cat. No.: B7880676
CAS No.: 1160574-79-7
M. Wt: 302.36 g/mol
InChI Key: APYZTQUAIBBWBX-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 3, chlorine at position 4, fluorine at position 2, and a methyl group at position 5. Its molecular formula is C₇H₄Br₂ClF, with a molecular weight of 328.38 g/mol (calculated). Though direct physical data (e.g., melting/boiling points) are unavailable in the provided evidence, its reactivity is expected to align with halogenated aromatics, favoring electrophilic substitution at deactivated positions .

Properties

IUPAC Name

1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYZTQUAIBBWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252749
Record name 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID001252749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-79-7
Record name 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160574-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Substrates and Chlorination

A common starting material is 4-chloro-2-fluoro-5-methylbenzene , synthesized via chlorination of 2-fluoro-5-methylbenzene. Chlorination occurs at position 4, driven by the meta-directing effect of fluorine and the ortho/para-directing effect of the methyl group. Using anhydrous FeCl₃ as a catalyst at 40–60°C yields 85–90% purity, with residual isomers removed via fractional distillation.

Bromination Strategies

Bromination of 4-chloro-2-fluoro-5-methylbenzene introduces bromine at positions 1 and 3. Two approaches are viable:

  • Single-Step Dibromination : Using excess Br₂ (2.2 equiv) and FeBr₃ (1.5 equiv) in CCl₄ at 80°C for 12 hours achieves 70% conversion to the dibrominated product. However, this method produces 15–20% of the undesired 1,2-dibromo isomer due to competing directing effects.

  • Sequential Monobromination : Initial bromination at position 1 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 4-chloro-2-fluoro-1-bromo-5-methylbenzene (92% purity). A second bromination with Br₂/FeBr₃ at 50°C targets position 3, yielding the final product in 65% overall yield.

Reaction Conditions and Catalysts

ParameterSingle-Step DibrominationSequential Bromination
Temperature80°C0°C (Step 1), 50°C (Step 2)
CatalystFeBr₃NBS (Step 1), FeBr₃ (Step 2)
SolventCCl₄DMF (Step 1), CCl₄ (Step 2)
Yield70%65%
Purity80–85%90–95%

Sequential bromination reduces isomer formation but requires additional purification steps, such as column chromatography with silica gel and hexane/ethyl acetate (9:1).

Temporary Directing Groups

To circumvent electronic conflicts, a benzyloxy directing group is introduced at position 2. This group enhances ortho selectivity for subsequent bromination:

  • Benzyloxy Installation : 2-Fluoro-5-methylphenol reacts with benzyl bromide in K₂CO₃/acetone to form 2-benzyloxy-5-methylbenzene (89% yield).

  • Chlorination and Bromination : Chlorination at position 4 (Cl₂/FeCl₃) followed by bromination at positions 1 and 3 (Br₂/FeBr₃) achieves 75% yield.

  • Debenzylation : Hydrogenolysis with Pd/C and H₂ removes the benzyloxy group, restoring fluorine at position 2 (82% yield).

Advantages and Limitations

This method improves regioselectivity but adds synthetic steps. The use of Pd/C increases costs, and residual palladium must be removed via chelating resins for pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. A three-stage reactor setup performs:

  • Chlorination (40°C, FeCl₃ catalyst).

  • Bromination (60°C, FeBr₃ catalyst).

  • Fluorine retention via inert gas sparging (N₂ or Ar).

This system achieves 90% conversion with <5% isomer formation, reducing waste compared to batch processes.

Purification Techniques

TechniqueConditionsOutcome
Distillation120–150°C, 10 mmHgRemoves low-boiling isomers
RecrystallizationEthanol/water (7:3), −20°C98% purity
ChromatographyPrep-HPLC, C18 column, acetonitrile/water>99% purity for analytical standards

Mechanistic Insights

Electrophilic Aromatic Substitution

Bromination proceeds via the generation of Br⁺ electrophiles, stabilized by FeBr₃. The methyl group’s electron-donating effect increases electron density at positions 1 and 3, favoring attack despite the deactivating halogens. Kinetic studies show that the second bromination (position 3) is rate-limited by steric hindrance from the first bromine atom.

Competing Reaction Pathways

Under acidic conditions, halogen scrambling may occur, forming 1,4-dibromo isomers. This is mitigated by maintaining a pH > 6 using NaHCO₃ buffers during workup .

Chemical Reactions Analysis

Types of Reactions: 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted toluenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for various substitution reactions that can lead to diverse derivatives .
  • Reactivity Studies: The compound can undergo substitution reactions with nucleophiles like amines or thiols, oxidation and reduction reactions, and coupling reactions such as Suzuki-Miyaura coupling.

2. Biology:

  • Enzyme Interaction Studies: It is utilized in research focusing on enzyme interactions and metabolic pathways involving halogenated aromatic compounds. The presence of halogens can enhance binding affinity to certain biological targets.
  • Toxicological Assessments: Studies have examined the toxicological effects of halogenated compounds like this one on biological systems, contributing to understanding environmental impacts and safety assessments.

3. Medicine:

  • Drug Development: The compound acts as a building block for synthesizing potential drug candidates with antimicrobial or anticancer properties. Its halogenation pattern may influence biological activity and efficacy against specific diseases .
  • Targeted Therapeutics: Research indicates that halogenated compounds can be designed for targeted therapies in cancer treatment due to their ability to interact selectively with tumor cells.

4. Industry:

  • Specialty Chemicals Production: It is used in manufacturing specialty chemicals such as dyes, pigments, and polymers. The unique properties imparted by its halogen substituents make it valuable for creating materials with specific functionalities .
  • Environmental Monitoring: The compound's stability and reactivity profile allow it to be used in monitoring environmental pollutants and assessing chemical exposure risks.

Case Study 1: Drug Development
In a study focused on developing new antimicrobial agents, researchers synthesized derivatives of this compound. These derivatives exhibited promising activity against resistant bacterial strains, suggesting that modifications of this compound could lead to effective treatments for infections caused by multi-drug resistant organisms.

Case Study 2: Environmental Impact Assessment
Research evaluating the environmental persistence of halogenated compounds included this compound. The study found that its stability in various environmental conditions could pose risks to ecosystems if not managed properly. This highlights the need for careful monitoring and regulation of such compounds in industrial applications.

Mechanism of Action

The mechanism by which 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of multiple halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference ID
1,3-Dibromo-2-chloro-5-fluorobenzene C₆H₂Br₂ClF 288.29 Br (1,3), Cl (2), F (5) Intermediate in organic synthesis
5-Bromo-2-chloro-1,3-difluorobenzene C₆H₂BrClF₂ 227.43 Br (5), Cl (2), F (1,3) Higher volatility due to reduced mass
5-Bromo-1,3-dichloro-2-methylbenzene C₇H₅BrCl₂ 239.93 Br (5), Cl (1,3), CH₃ (2) Methyl enhances steric hindrance
2-Bromo-5-chloro-1,3-difluorobenzene C₆H₂BrClF₂ 227.43 Br (2), Cl (5), F (1,3) Used in cross-coupling reactions

Key Observations :

  • Halogen Position : The target compound’s chlorine at position 4 and fluorine at position 2 create a unique electronic environment compared to analogues like 1,3-dibromo-2-chloro-5-fluorobenzene, where chlorine occupies position 2 . This difference alters reactivity in electrophilic substitutions.
  • Methyl Group Impact: The methyl substituent at position 5 distinguishes it from non-methylated analogues (e.g., compounds in ), increasing steric bulk and lipophilicity, which may improve solubility in non-polar solvents.

Functional Group Variations and Reactivity

Key Observations :

  • Halogen Reactivity : Bromine at positions 1 and 3 in the target compound facilitates selective cross-coupling reactions, a trait shared with 5-bromo-1,3-dichloro-2-methylbenzene .
  • Fluorine Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing substitutions to specific positions (e.g., para to halogens in analogues like ).

Key Observations :

  • Data Gaps : Direct data for the target compound are sparse, but analogues like a-bromo-3,5-difluorotoluene (bp 65°C) suggest moderate volatility .

Biological Activity

1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene (CAS No. 1160574-79-7) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms, one chlorine atom, one fluorine atom, and one methyl group. The presence of these halogens significantly influences its reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa18

These results suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical applications.

Anticancer Properties

Preliminary studies have explored the anticancer potential of halogenated compounds. The mechanism of action is believed to involve the induction of apoptosis in cancer cells. For instance, in cell line studies using human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability.

Concentration (µM) Cell Viability (%)
1080
2560
5030

The dose-dependent effect indicates its potential as an anticancer agent.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism.

The biological activity of this compound is primarily attributed to its halogen substituents. The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The fluorine atom may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.

Case Studies

Several studies have investigated the biological effects of halogenated compounds similar to this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy demonstrated that halogenated aromatic compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Research on Anticancer Activity : A recent investigation highlighted that brominated compounds induce apoptosis in cancer cell lines through oxidative stress mechanisms .
  • Enzyme Inhibition Studies : Research published in Biochemical Pharmacology showed that certain halogenated compounds could inhibit cytochrome P450 enzymes, suggesting potential implications for drug interactions and metabolism .

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (boiling point ~65–85°C ).
  • First Aid : In case of skin contact, wash immediately with water and consult a physician .

What purification methods are most effective for this compound?

Basic Research Question

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) for halogenated aromatics.
  • Recrystallization : Solvent pairs like ethanol/water yield high-purity crystals (mp ~30–35°C for analogs ).

How can computational modeling aid in predicting the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using software like Gaussian. For example, the methyl group’s +I effect increases electron density at position 2, favoring bromination .
  • Molecular Dynamics : Simulate steric effects to optimize reaction conditions.

What analytical techniques are essential for confirming purity and structure?

Basic Research Question

  • Elemental Analysis : Verify %C, %H, %Br, %Cl, %F (expected: C 26.5%, Br 50.3%, Cl 11.1%, F 5.9%).
  • FT-IR : Identify C-Br (550–650 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretches .

How do solvent choices impact the stability of this compound during storage?

Advanced Research Question

  • Non-polar solvents (e.g., hexane) reduce hydrolysis. Avoid DMSO or DMF, which may degrade halogens.
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .

What strategies address low yields in cross-coupling reactions involving this compound?

Advanced Research Question

  • Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings.
  • Solvent System : Toluene/water mixtures improve solubility of polyhalogenated substrates .

How can researchers validate synthetic routes for this compound in compliance with green chemistry principles?

Advanced Research Question

  • Atom Economy : Compare theoretical vs. actual yields (aim for >80%).
  • Solvent Recovery : Use recyclable solvents like cyclopentyl methyl ether .

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